molecular formula C25H21FN6O3 B2824073 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251619-80-3

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2824073
CAS No.: 1251619-80-3
M. Wt: 472.48
InChI Key: OZRSWEKDJZEDOI-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at position 8 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group and at position 2 with an acetamide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The triazolo-pyridine scaffold is known for its pharmacological relevance, particularly in modulating enzyme targets such as kinases or inflammatory mediators .

Properties

IUPAC Name

2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O3/c1-14-10-15(2)21(16(3)11-14)27-20(33)13-32-25(34)31-9-5-8-19(23(31)29-32)24-28-22(30-35-24)17-6-4-7-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSWEKDJZEDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide are likely to involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, but specific details are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Industry: It may be utilized in the development of new materials and chemical products

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Structural Features Biological Activity (Reference) Pharmacokinetic Insights
Target Compound Triazolo-pyridine, 1,2,4-oxadiazole, mesityl-acetamide Not explicitly reported; inferred anti-inflammatory/anti-exudative potential High lipophilicity (mesityl group) may enhance absorption
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-sulfanyl, furan substituent, acetamide Anti-exudative activity at 10 mg/kg (45–60% efficacy vs. diclofenac sodium at 8 mg/kg) Sulfur-containing moieties may improve solubility but reduce metabolic stability
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl, pyridinyl, chloro-fluorophenyl Not explicitly reported; structural similarity suggests kinase or protease inhibition Chloro-fluorophenyl group may increase toxicity risks
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Oxadiazole-pyridinyl, benzoxazolo-oxazinone, acetamide Potent kinase inhibitor (IC₅₀ < 10 nM in select assays) Rigid benzoxazolo-oxazinone core may limit conformational flexibility
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide Pyridinylthio, nitro-methoxyphenyl Antioxidant or antimicrobial applications (inferred from substituents) Nitro group may confer redox activity but increase hepatotoxicity

Key Research Findings

Anti-Exudative Activity : The triazole-sulfanyl derivatives (e.g., ) demonstrated moderate anti-exudative efficacy (45–60%) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 1,2,4-oxadiazole and mesityl groups may enhance activity by improving target engagement and tissue penetration .

Kinase Inhibition : Compound 60 (), featuring a methyl-oxadiazole-pyridinyl group, showed sub-10 nM IC₅₀ values in kinase assays. The target compound’s triazolo-pyridine core could similarly target kinases but with distinct selectivity due to the mesityl-acetamide substituent .

Metabolic Stability : Sulfur-containing analogs (e.g., ) exhibit higher solubility but may suffer from faster hepatic clearance due to sulfhydryl oxidation. The target compound’s oxadiazole and mesityl groups likely confer greater metabolic stability .

Toxicity Considerations : Chloro-fluorophenyl () and nitro-methoxyphenyl () groups are associated with elevated toxicity risks. The mesityl group in the target compound may offer a safer profile due to steric hindrance reducing reactive metabolite formation .

Biological Activity

The compound 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈F N₅O₂
  • Molecular Weight : 365.36 g/mol

Structural Components

This compound features:

  • A triazole ring which is known for its pharmacological properties.
  • An oxadiazole moiety that contributes to its biological activity.
  • A trimethylphenyl group which enhances lipophilicity and potentially affects bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The triazole and oxadiazole rings are known to exhibit significant anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
  • Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to antimicrobial activity against various pathogens. Studies suggest that derivatives of oxadiazole demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have indicated that compounds containing triazole rings exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Studies

A study published in Pharmacological Reports demonstrated that similar compounds with triazole scaffolds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to established chemotherapeutics such as doxorubicin .

Antimicrobial Activity

Research published in MDPI highlighted the synthesis of various oxadiazole derivatives that exhibited potent antimicrobial activity. For instance, compounds with similar structural features displayed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of these compounds. The fluorine atom in the 3-position of the phenyl ring is crucial for increasing the lipophilicity and overall potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in cell lines
AntimicrobialMIC = 31.25 µg/mL against S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: Comparative IC50 Values

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)0.5
Compound X (Triazole Derivative)A549 (Lung)0.7
Compound Y (Oxadiazole Derivative)HT29 (Colon)1.0

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